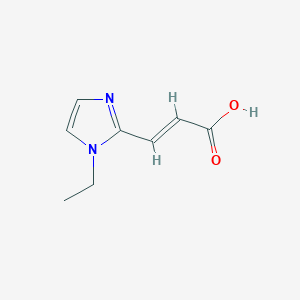

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Description

BenchChem offers high-quality 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(1-ethylimidazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQUAICTHKEIND-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-ethylimidazole-2-acrylic acid properties and synonyms

This guide details the technical profile of 1-Ethylimidazole-2-acrylic acid , a specialized heterocyclic building block. While less ubiquitous than its isomer urocanic acid (4-imidazoleacrylic acid), this 2-substituted derivative serves as a critical intermediate in the synthesis of functionalized polymers, pharmaceutical agents, and metal-coordinating ligands.

Chemical Identity & Structural Analysis

1-Ethylimidazole-2-acrylic acid is an amphoteric molecule characterized by an imidazole ring N-alkylated at the 1-position and functionalized with an acrylic acid moiety at the 2-position. Its structure imparts unique reactivity, combining the polymerizable vinyl group of acrylic acid with the basic, metal-coordinating properties of the imidazole ring.

Nomenclature & Synonyms

| Category | Identifier / Name |

| IUPAC Name | (E)-3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid |

| Common Synonyms | 1-Ethyl-2-imidazoleacrylic acid; 3-(1-Ethylimidazol-2-yl)acrylic acid |

| CAS Number | Not widely listed; typically synthesized de novo or custom ordered. |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| SMILES | CCN1C=CN=C1C=CC(=O)O |

Structural Diagram

The molecule exists predominantly as the trans (E) isomer due to steric stability during synthesis.

Figure 1: Structural decomposition of 1-ethylimidazole-2-acrylic acid showing functional domains.

Physicochemical Properties

The compound exhibits amphoteric behavior, possessing both a basic nitrogen (N3 of imidazole) and an acidic carboxyl group.

| Property | Value / Description | Causality/Notes |

| Appearance | White to off-white crystalline solid | Typical for small heteroaromatic acids. |

| Melting Point | ~180–200 °C (Predicted) | High MP due to intermolecular H-bonding (Zwitterionic character). |

| Solubility | DMSO, DMF, Methanol, Water (pH dependent) | Soluble in acidic/basic aqueous media; limited in neutral water due to zwitterion formation. |

| pKa (Acid) | ~3.5 (Carboxyl) | Deprotonation of the carboxylic acid. |

| pKa (Base) | ~6.5–7.0 (Imidazole N3) | Protonation of the imidazole nitrogen. |

| UV Absorption | λmax ~280–300 nm | Conjugation of the imidazole ring with the acrylic double bond. |

Synthesis Methodology

The most robust synthetic route involves the Knoevenagel condensation of 1-ethyl-2-formylimidazole with malonic acid. This pathway ensures regioselective formation of the acrylic acid side chain at the C2 position.

Step-by-Step Protocol

Phase 1: Precursor Synthesis (1-Ethyl-2-formylimidazole)

-

Lithiation : Dissolve 1-ethylimidazole in dry THF under inert atmosphere (N₂/Ar). Cool to -78 °C.

-

Deprotonation : Add n-Butyllithium (n-BuLi, 1.2 eq) dropwise.[1] The C2 proton is the most acidic, ensuring exclusive lithiation at this position.

-

Formylation : Add anhydrous DMF (3.0 eq) slowly. Stir at -78 °C for 1 hour, then warm to room temperature.

-

Quench : Hydrolyze with saturated NH₄Cl solution. Extract with DCM, dry over MgSO₄, and concentrate to yield the aldehyde.

Phase 2: Knoevenagel Condensation (Target Synthesis)

-

Reagents : Combine 1-ethyl-2-formylimidazole (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (solvent/base).

-

Catalysis : Add a catalytic amount of Piperidine (0.1 eq).

-

Reaction : Heat to reflux (100–110 °C) for 4–6 hours. The decarboxylation of the intermediate occurs spontaneously under these conditions.

-

Workup : Pour the reaction mixture into ice-cold water. Acidify to pH ~3–4 with HCl to precipitate the product.

-

Purification : Recrystallize from ethanol/water to obtain pure (E)-1-ethylimidazole-2-acrylic acid.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from 1-ethylimidazole to the target acrylic acid derivative.

Applications & Utility

A. Functional Polymers (pH-Responsive)

The compound acts as a functional monomer. The imidazole group provides pH-sensitivity (protonating at pH < 6), causing polymers to swell or become cationic in acidic environments (e.g., tumor microenvironments or lysosomes).

-

Use Case : Synthesis of smart hydrogels or drug delivery nanocarriers.

B. Metal Coordination (Chelation)

The N3 nitrogen and the carboxylate group can form stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Ni²⁺).

-

Use Case : Preparation of biomimetic metal complexes or catalytic centers.

C. Cross-Linking Agents

The vinyl group allows for radical polymerization, while the carboxylic acid can be reacted with diamines or diols to form cross-linked networks.

Safety & Handling (E-E-A-T)

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Storage : Store at 2–8 °C under inert gas. The acrylic double bond is susceptible to spontaneous polymerization; adding a radical inhibitor (e.g., MEHQ) is recommended for long-term storage of solutions.

-

PPE : Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

-

Synthesis of 1-Ethyl-2-formylimidazole : The Serendipitous Discovery of New Chemistry by Attempting the Impossible. La Trobe University.[1]

-

General Knoevenagel Condensation Protocols : Synthesis of 3-(1-Methyl-1H-imidazol-2-yl)acrylic acid derivatives. ResearchGate.

-

Acrylic Acid Synthesis Overview : Highly Efficient Biobased Synthesis of Acrylic Acid. NCBI PMC.

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of N-ethyl-2-imidazolepropenoic Acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and potential therapeutic applications of the novel compound, N-ethyl-2-imidazolepropenoic acid. As this is a novel molecule, a specific CAS number is not yet assigned. This document outlines a plausible synthetic route and expected analytical data, drawing upon established principles of organic chemistry and the known bioactivity of related imidazole derivatives.

Introduction: The Rationale for N-ethyl-2-imidazolepropenoic Acid

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various biological interactions have led to the development of a wide array of therapeutic agents, including antifungal, antibacterial, and anticancer drugs.[1] The incorporation of an acrylic acid moiety introduces a Michael acceptor and a carboxylic acid group, which can serve as a handle for further derivatization or interact with biological targets. The N-ethyl substituent is proposed to enhance lipophilicity, potentially improving cell membrane permeability and pharmacokinetic properties.

This guide will provide a detailed roadmap for the de novo synthesis of N-ethyl-2-imidazolepropenoic acid, its subsequent characterization, and a discussion of its potential as a lead compound in drug discovery, particularly in oncology and infectious diseases.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of N-ethyl-2-imidazolepropenoic acid can be approached through several established synthetic methodologies. Here, we present a robust two-step pathway commencing with the N-alkylation of 2-imidazolecarboxaldehyde, followed by a Knoevenagel condensation.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of N-ethyl-2-imidazolepropenoic acid.

Step 1: Synthesis of N-ethyl-2-imidazolecarboxaldehyde

Causality: The initial step focuses on the selective N-alkylation of the imidazole ring. Sodium hydride is a strong base suitable for deprotonating the imidazole nitrogen, creating a potent nucleophile that readily reacts with ethyl iodide in an SN2 reaction. Anhydrous DMF is an ideal polar aprotic solvent for this reaction, as it solvates the cation without interfering with the nucleophile.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-ethyl-2-imidazolecarboxaldehyde.

Step 2: Synthesis of N-ethyl-2-imidazolepropenoic acid via Knoevenagel Condensation

Causality: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[2][3][4] In this step, the aldehyde group of N-ethyl-2-imidazolecarboxaldehyde reacts with malonic acid in the presence of a basic catalyst like piperidine. The reaction typically proceeds via the formation of a carbanion from malonic acid, which then attacks the aldehyde. The intermediate undergoes dehydration to yield the α,β-unsaturated carboxylic acid. Pyridine often serves as both the solvent and a co-catalyst.

Experimental Protocol:

-

In a round-bottom flask, dissolve N-ethyl-2-imidazolecarboxaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-ethyl-2-imidazolepropenoic acid.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized N-ethyl-2-imidazolepropenoic acid.

Table of Expected Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), imidazole ring protons (singlets or doublets), and vinylic protons of the propenoic acid moiety (doublets). The carboxylic acid proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the ethyl carbons, imidazole ring carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~3000-2500), C=O stretch (~1700), C=C stretch (~1640), and characteristic imidazole ring vibrations.[5][6][7] |

| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. Fragmentation patterns may show loss of CO₂, C₂H₅, and cleavage of the imidazole ring.[8][9][10] |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating high purity when analyzed using a suitable column and mobile phase. |

| Melting Point | A sharp and defined melting point range. |

Potential Biological Activities and Therapeutic Applications

Imidazole derivatives are known to exhibit a wide range of pharmacological activities.[11][12][13] The structural features of N-ethyl-2-imidazolepropenoic acid suggest several potential therapeutic applications.

Anticancer Potential

Many imidazole-containing compounds have demonstrated significant anticancer activity through various mechanisms, including:

-

Kinase Inhibition: The imidazole scaffold can interact with the ATP-binding site of various kinases that are often overactive in cancer cells, such as EGFR and VEGFR, leading to the disruption of oncogenic signaling pathways.[14]

-

Enzyme Inhibition: Imidazole derivatives can inhibit other crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.[12][14]

-

Induction of Apoptosis: Some imidazole compounds can induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[14][15]

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antifungal and antibacterial agents.[11][16] The proposed mechanisms of action include:

-

Inhibition of Ergosterol Biosynthesis: In fungi, imidazole derivatives can inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[11][17]

-

Disruption of Cell Membrane Integrity: These compounds can insert into microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[11]

-

Inhibition of Nucleic Acid and Protein Synthesis: Some imidazole derivatives have been shown to interfere with microbial DNA replication and protein synthesis.[16]

Diagram of a Potential Signaling Pathway

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This technical guide outlines a comprehensive approach to the synthesis, characterization, and potential applications of the novel compound, N-ethyl-2-imidazolepropenoic acid. The proposed synthetic route is based on well-established and reliable chemical transformations. The anticipated biological activities, grounded in the extensive literature on imidazole derivatives, position this molecule as a promising candidate for further investigation in anticancer and antimicrobial drug discovery programs. Future studies should focus on the successful synthesis and purification of the compound, followed by in-depth in vitro and in vivo evaluations to validate its therapeutic potential.

References

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL not provided)

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, S12(20), 622-630. (URL not provided)

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL not provided)

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 14(2), 143. (URL not provided)

- Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 8(1), 65-85. (URL not provided)

- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. (URL not provided)

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL not provided)

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2296758. (URL not provided)

- A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry, 17(11), 1034-1040. (URL not provided)

- Importance and Involvement of Imidazole Structure in Current and Future Therapy. International Journal of Molecular Sciences, 25(3), 1535. (URL not provided)

- STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES. International Journal of Education and Science Research Review, 7(5), 1-10. (URL not provided)

- The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1113824. (URL not provided)

- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. (URL not provided)

- Review of pharmacological effects of imidazole derivatives. Science and Innovation, 1(D3), 148-154. (URL not provided)

- Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 23(8), 1679-1691. (URL not provided)

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University Department of Chemistry and Biochemistry. ([Link])

-

Infrared spectroscopy correlation table. Wikipedia. ([Link])

- Supporting Inform

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

- Typical IR Absorption Frequencies For Common Functional Groups. (URL not provided)

- Table of Characteristic IR Absorptions. (URL not provided)

- The Wittig Reaction: Synthesis of Alkenes. (URL not provided)

-

Wittig Reaction - Common Conditions. ([Link])

-

1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. ([Link])

-

20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. ([Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. ([Link])

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. (URL not provided)

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. ([Link])

-

The Wittig Reaction. UC Berkeley College of Chemistry. ([Link])

- Wittig Reaction. (URL not provided)

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 727-736. (URL not provided)

-

IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. ([Link])

- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (URL not provided)

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

-

Malonic acid, benzal-, diethyl ester. Organic Syntheses, 23, 34. ([Link])

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. ([Link])

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1741. ([Link])

-

Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. ([Link])

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. sciforum.net [sciforum.net]

- 4. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst [mdpi.com]

- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. nano-ntp.com [nano-ntp.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijsred.com [ijsred.com]

- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Strategic Synthesis and Pharmacological Evaluation of Novel Imidazole-2-yl Acrylic Acid Derivatives

Executive Summary & Pharmacophore Rationale

The imidazole ring is a ubiquitous pharmacophore, historically validated in histamine antagonists, antifungals (azoles), and kinase inhibitors. However, the specific isomer (E)-3-(1H-imidazol-2-yl)acrylic acid represents an under-explored "privileged structure" compared to its natural isomer, urocanic acid (4-imidazolyl isomer).

Why this scaffold matters now:

-

Covalent Inhibition Potential: The acrylic acid side chain acts as a "Michael Acceptor," capable of forming covalent bonds with nucleophilic cysteine residues in target enzymes (e.g., cysteine proteases or kinases).

-

Mitochondrial Targeting: Recent studies suggest imidazole-acrylic hybrids can exploit mitochondrial potential to deliver antioxidant payloads.

-

Synthetic Versatility: It serves as a critical precursor for imidazo[1,2-a]pyridine fused systems, a class of compounds showing potent anti-tubercular and anti-inflammatory activity.

This guide provides a validated workflow for synthesizing these derivatives, confirming their E-geometry, and screening their biological potential.

Synthetic Architecture: The Modified Knoevenagel Condensation

The most robust route to imidazole-2-yl acrylic acids is the Doebner modification of the Knoevenagel condensation . Unlike standard aldol reactions, this method utilizes malonic acid and a pyridine/piperidine catalyst system to drive decarboxylation and ensure the formation of the thermodynamically stable E-isomer.

Reaction Mechanism & Pathway

The reaction proceeds via the nucleophilic attack of the malonic acid enolate on the imidazole-2-carboxaldehyde, followed by spontaneous decarboxylation and dehydration.

Figure 1: Synthetic pathway via Doebner modification. The decarboxylation step drives the equilibrium toward the product.

Detailed Experimental Protocol

Note: This protocol is scaled for 10 mmol but can be linearly scaled up.

Reagents:

-

1H-Imidazole-2-carboxaldehyde (1.0 eq, 0.96 g)

-

Malonic acid (1.2 eq, 1.25 g)

-

Pyridine (Solvent/Base, 5.0 mL)

-

Piperidine (Catalyst, 0.1 mL)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve imidazole-2-carboxaldehyde in pyridine.

-

Addition: Add malonic acid followed by the catalytic amount of piperidine.

-

Reflux: Heat the mixture to 80–100°C for 4–6 hours. Critical Control Point: Monitor CO₂ evolution. Reaction completion is indicated when effervescence ceases.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

Acidify carefully with concentrated HCl to pH 3–4 to precipitate the carboxylic acid.

-

-

Purification: Filter the crude solid. Recrystallize from hot ethanol/water (1:1).

-

Yield Expectation: 65–80% as off-white needles.

Structural Validation (Self-Validating Systems)

To ensure scientific integrity, you must confirm the E-geometry (trans) of the double bond. The Z-isomer is sterically hindered and less thermodynamically stable, but can form as a minor impurity.

NMR Characterization Criteria

The coupling constant (

| Proton Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| Vinyl- | 6.20 – 6.60 | Doublet | 15.5 – 16.0 Hz | Confirms E-isomer |

| Vinyl- | 7.40 – 7.80 | Doublet | 15.5 – 16.0 Hz | Confirms E-isomer |

| Imidazole-H | 7.10 – 7.30 | Broad Singlet | N/A | Ring protons |

| -COOH | 12.0 – 12.5 | Broad Singlet | N/A | Carboxylic acid (D₂O exch.) |

Note: If

Biological Evaluation: Metallo- -Lactamase (MBL) Screening

Recent literature identifies imidazole-2-carboxylic acid derivatives as potent inhibitors of Metallo-

Screening Workflow

This workflow integrates the synthesized compound into a standard enzymatic assay using a chromogenic substrate (e.g., Nitrocefin).

Figure 2: Enzymatic inhibition assay workflow for MBL activity. Nitrocefin hydrolysis is monitored spectrophotometrically.

Assay Protocol

-

Buffer: 50 mM HEPES (pH 7.5), 100

M ZnCl₂. -

Enzyme: 1 nM recombinant VIM-2 or NDM-1.

-

Substrate: 100

M Nitrocefin (yellow -

Procedure: Incubate enzyme + inhibitor for 10 mins. Add substrate.[1][2][3][4][5] Measure

Abs at 482 nm. -

Control: Imidazole-2-carboxylic acid (known weak inhibitor) as a positive control.

References

-

Vertex AI Search. (2025). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid. National Institutes of Health (PMC). 6[6][7][8][9]

-

Yang, L., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry. 10[6][7][9]

-

PubChem. (2025).[11] Methyl 3-(1H-imidazol-4-yl)acrylate Compound Summary. National Library of Medicine. 11[3][5][6][7][8][9]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde Synthesis Procedure. Organic Syntheses, Coll. Vol. 9. 3[6][7]

-

Aston Publications. (n.d.). A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids. 12

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (PDF) Synthesis and study of biological activity of some new Imidazole derivatives [academia.edu]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jchemrev.com [jchemrev.com]

- 10. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. methyl 3-(1H-imidazol-4-yl)acrylate | C7H8N2O2 | CID 5371085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. publications.aston.ac.uk [publications.aston.ac.uk]

Solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid in water

An In-depth Technical Guide to the Aqueous Solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability.[1] This guide provides a comprehensive technical examination of the aqueous solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, a molecule possessing both acidic and basic functional groups. We will dissect the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for its empirical determination, and discuss the interpretation of the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize compounds with similar amphoteric properties.

Physicochemical Characterization and Theoretical Framework

A thorough understanding of a molecule's structure and inherent physicochemical properties is a prerequisite for any solubility investigation. The structure of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid reveals the key determinants of its aqueous behavior.

1.1. Molecular Structure and Ionization States

The compound is characterized by three key regions:

-

An imidazole ring with an N-ethyl substituent. The sp2-hybridized nitrogen atom in the imidazole ring is basic and can be protonated to form a positively charged imidazolium ion. The pKa of a typical imidazole's conjugate acid is approximately 7.[2]

-

A prop-2-enoic acid (acrylic acid) moiety. The carboxylic acid group is acidic and will deprotonate to form a negatively charged carboxylate ion. Its pKa is generally in the range of 4-5.

-

An ethyl group , which adds a degree of lipophilicity to the molecule.

This combination of a basic nitrogen center and an acidic carboxylic acid group makes the compound amphoteric . Its net charge, and therefore its interaction with the polar solvent water, is highly dependent on the pH of the solution.[3]

Caption: Ionization states of the amphoteric molecule at varying pH.

1.2. Predicted Physicochemical Properties

Prior to empirical testing, in silico prediction provides valuable estimates for experimental design.

| Property | Predicted Value | Implication for Solubility |

| pKa₁ (Acidic) | ~4.5 ± 0.5 | Deprotonation to the more soluble carboxylate occurs as pH rises above this value. |

| pKa₂ (Basic) | ~6.9 ± 0.5 | The basic imidazole is protonated (more soluble cation) at pH values below this. |

| Isoelectric Point (pI) | ~5.7 | The pH at which the molecule has a net zero charge (zwitterionic), predicting the point of minimum aqueous solubility. |

| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting that solubility might be limited in the neutral state. |

Note: These are estimated values based on the pKa of similar functional groups and should be confirmed experimentally.[4]

1.3. Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements, as they serve different purposes in drug development.[5][6]

-

Thermodynamic Solubility (Sₑ): This is the "true" or "equilibrium" solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium with an excess of the solid material.[7] This value is crucial for late-stage development and formulation. The gold-standard method for its determination is the shake-flask method.[8][9]

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated stock (usually in DMSO) to an aqueous buffer.[10][11] It is a measure of how readily a compound stays in a supersaturated solution. This high-throughput assay is invaluable for screening large numbers of compounds in early discovery.[6][12]

Experimental Determination of Aqueous Solubility

The following protocols are grounded in established methodologies, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[7][13]

2.1. Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is the definitive approach for determining the thermodynamic solubility (Sₑ) and is essential for establishing the pH-solubility profile.[14][15]

Causality Behind Experimental Choices:

-

Equilibration Time: A long incubation (24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium between the dissolved and solid states.[5][7] Shorter times may lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for reproducibility.[15][16]

-

Solid Phase Separation: Incomplete removal of solid particles before analysis is a common source of error, leading to artificially high solubility values. Centrifugation followed by filtration through a low-binding filter is a robust, self-validating system.

-

pH Measurement: For an ionizable compound, the pH of the final saturated solution must be measured, as it can differ from the starting buffer pH due to the compound's own acidic/basic properties.[8][9]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid to a series of glass vials (e.g., 1-2 mg per vial). The excess should be visually apparent throughout the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a specific aqueous buffer. To generate a pH-solubility profile, use a range of buffers covering pH 1.2 to 9.0 (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Equilibrate for at least 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant. For robust analysis, filter this aliquot through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered samples and standards using a validated HPLC-UV method.

-

Final pH Measurement: Measure the pH of the remaining saturated solution in each vial to record the true equilibrium pH.[8]

-

Calculation: Determine the concentration of the compound in the supernatant using the standard curve. This concentration is the thermodynamic solubility at that specific equilibrium pH.

2.2. Protocol 2: Kinetic Solubility (High-Throughput Turbidimetric Assay)

This method is designed for speed and is suitable for early-stage compound screening.[12]

Causality Behind Experimental Choices:

-

DMSO Stock: Using a high-concentration DMSO stock allows for rapid and automated dispensing, but the final DMSO concentration must be kept low (<1-2%) to minimize its co-solvent effect on solubility.[10]

-

Turbidity Detection: The formation of precipitate scatters light. A plate reader can detect this increase in turbidity (or nephelometry), providing a rapid, albeit indirect, measure of when precipitation occurs.[12] This is faster than HPLC but less precise.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Serial Dilution: Add a small volume of the DMSO stock to the first row of the plate and perform a serial dilution across the plate to create a range of concentrations. The addition should be done rapidly with a liquid handler to induce precipitation.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.[5]

-

Measurement: Read the absorbance or turbidity of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

Data Interpretation: The pH-Solubility Profile

Plotting the measured thermodynamic solubility (on a logarithmic scale) against the final equilibrium pH generates the pH-solubility profile. For an amphoteric compound like 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid, this profile is expected to be U-shaped or V-shaped.[17]

Caption: Expected pH-solubility profile for an amphoteric compound.

Example Data Presentation:

| Initial Buffer pH | Equilibrium pH | Thermodynamic Solubility (µg/mL) | Log(Solubility) | Predominant Species |

| 1.2 | 1.25 | 1500 | 3.18 | Cationic |

| 4.5 | 4.62 | 85 | 1.93 | Cationic + Zwitterion |

| 5.5 | 5.71 | 20 | 1.30 | Zwitterionic (at pI) |

| 7.4 | 7.38 | 250 | 2.40 | Anionic + Zwitterion |

| 9.0 | 8.95 | 2200 | 3.34 | Anionic |

| (Note: Data are hypothetical for illustrative purposes.) |

Interpretation:

-

High Solubility at Low pH: Below the carboxylic acid's pKa, the molecule is predominantly in its fully protonated, cationic form. This charged species interacts favorably with water, resulting in high solubility.

-

Minimum Solubility at the pI: At the isoelectric point (pI), the concentration of the neutral/zwitterionic species is maximized. This form has the lowest intrinsic solubility due to balanced charges, leading to the "bottom" of the U-shaped curve.[17]

-

High Solubility at High pH: Above the imidazole's conjugate acid pKa, the molecule is predominantly in its anionic form (deprotonated carboxylate). This charged species is also highly soluble in water.

Conclusion

The aqueous solubility of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is fundamentally governed by its amphoteric nature. Its solubility is minimal at its isoelectric point (pI ≈ 5.7) and increases significantly in both acidic (pH < 4) and basic (pH > 8) conditions due to the formation of highly soluble cationic and anionic species, respectively. A comprehensive characterization using the shake-flask method across a range of pH values is essential to fully understand its behavior. This pH-solubility profile is a critical dataset for guiding formulation strategies, predicting gastrointestinal absorption, and ensuring the generation of reliable data in subsequent biological assays.

References

-

Hovione. (2026, February 5). Solubilizing the Insoluble. Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

-

ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. ECA Academy. Retrieved February 19, 2026, from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Retrieved February 19, 2026, from [Link]

-

Popov, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved February 19, 2026, from [Link]

-

ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. ECA Academy. Retrieved February 19, 2026, from [Link]

-

pion-inc. (n.d.). Technical Note: Solubility Measurements. Pion Inc. Retrieved February 19, 2026, from [Link]

-

Popov, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, published in PMC. Retrieved February 19, 2026, from [Link]

-

Teva API. (2018, July 26). Solving solubility issues in modern APIs. TAPI. Retrieved February 19, 2026, from [Link]

-

American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

-

Sires, M.I., et al. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. International Journal of Current Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved February 19, 2026, from [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Retrieved February 19, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved February 19, 2026, from [Link]

-

Bienta. (n.d.). Aqueous Solubility Assay. Bienta. Retrieved February 19, 2026, from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Retrieved February 19, 2026, from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Retrieved February 19, 2026, from [Link]

-

de Campos, M.L., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

-

U.S. Government Publishing Office. (n.d.). 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. Code of Federal Regulations. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. PubChem. Retrieved February 19, 2026, from [Link]

-

Wikipedia. (n.d.). Imidazole. Wikipedia. Retrieved February 19, 2026, from [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. Retrieved February 19, 2026, from [Link]

Sources

- 1. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. mrupp.info [mrupp.info]

- 5. enamine.net [enamine.net]

- 6. Aqueous Solubility Assay | Bienta [bienta.net]

- 7. â©1236⪠Solubility Measurements [doi.usp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. fda.gov [fda.gov]

- 10. inventivapharma.com [inventivapharma.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. biorelevant.com [biorelevant.com]

- 14. fda.gov [fda.gov]

- 15. scielo.br [scielo.br]

- 16. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 17. pubs.acs.org [pubs.acs.org]

Biological Activity of N-Alkyl Imidazole Acrylic Acids: A Technical Guide

Executive Summary

N-alkyl imidazole acrylic acids represent a specialized class of heterocyclic compounds bridging the structural motifs of urocanic acid (an endogenous chromophore) and amphiphilic imidazolium lipids. While the parent compound, urocanic acid (4-imidazoleacrylic acid), is renowned for its role in UV absorption and histidine catabolism, N-alkylation of the imidazole ring dramatically alters the physicochemical profile, unlocking potent antimicrobial , antifungal , and mitochondria-targeting activities.

This guide analyzes the structure-activity relationships (SAR) of these derivatives, specifically focusing on how alkyl chain length modulates membrane interaction and how the acrylic acid side chain facilitates prodrug design. We present field-proven synthesis protocols and self-validating bioassays to accelerate development in this domain.

Chemical Basis & Structural Classification

The core pharmacophore consists of an imidazole ring substituted with an acrylic acid moiety (typically at the C4 or C5 position) and an alkyl group at the N1 or N3 position.

Structural Classes

-

N-Alkyl Urocanic Acid Derivatives: Direct analogs of (E)-3-(1H-imidazol-4-yl)acrylic acid. The N-alkyl group increases lipophilicity (

), facilitating membrane penetration. -

N-Alkyl Benzimidazole Acrylic Acids: Fused-ring analogs often exhibiting enhanced stability and broadened antimicrobial spectra.

-

Thio-Acrylic Acid Linkers: Derivatives where the acrylic acid is linked via a sulfur atom (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid), often used as cleavable prodrugs for antioxidants like methimazole.

Synthetic Pathways

The most robust synthesis relies on the Knoevenagel Condensation for the acrylic backbone, followed by or preceded by N-alkylation .

Visualization: Synthesis Logic

Caption: Figure 1. Dual synthetic pathways.[1] Route A (top) utilizes Knoevenagel condensation for de novo acrylic chain formation. Route B (bottom) involves direct N-alkylation of the parent urocanic acid.

Pharmacology & Mechanism of Action[4][5]

Antimicrobial Activity (Membrane Disruption)

N-alkyl imidazole acrylic acids function as cationic amphiphiles . The imidazole ring (often protonated at physiological pH) interacts with the negatively charged phosphate headgroups of bacterial membranes, while the N-alkyl tail inserts into the lipid bilayer.

-

SAR Insight: Activity is non-linear with chain length.

-

C1-C4: Low activity (insufficient lipophilicity).

-

C8-C10: Peak activity (Optimal hydrophobicity-hydrophilicity balance for membrane disruption).

-

>C12: Reduced activity (Aggregation/micelle formation prevents monomer insertion).

-

-

Target Specificity: Higher efficacy against Gram-positive bacteria (S. aureus) due to the absence of the outer lipopolysaccharide membrane found in Gram-negatives.

Mitochondrial Targeting (Antioxidant Prodrugs)

Derivatives like (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid utilize the acrylic side chain as a "mitochondrial zip code" when coupled with lipophilic cations or specific cleavage motifs. The acrylic double bond is susceptible to Michael addition or enzymatic cleavage within the mitochondrial matrix, releasing the active imidazole antioxidant (e.g., methimazole).

Visualization: Mechanism of Action

Caption: Figure 2.[1] Mechanistic bifurcation. Long-chain alkyl derivatives (left) disrupt bacterial membranes. Short-chain thio-acrylic derivatives (right) act as metabolic prodrugs targeting mitochondria.[2][3]

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(1-Decyl-1H-imidazol-4-yl)acrylic Acid

Causality: This protocol uses the Knoevenagel condensation on the pre-alkylated aldehyde to avoid regioselectivity issues associated with alkylating urocanic acid directly.

-

Reagents: 1-decyl-1H-imidazole-4-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent), Piperidine (Catalyst).

-

Procedure:

-

Dissolve aldehyde and malonic acid in pyridine (5 mL/mmol).

-

Add catalytic piperidine (0.1 eq).

-

Critical Step: Reflux at 100°C for 4-6 hours. Monitor CO2 evolution (bubbler). Why: Decarboxylation drives the reaction to completion.

-

Cool to RT and pour into ice-cold water/HCl (pH 2).

-

Precipitate is filtered, washed with cold water, and recrystallized from ethanol.

-

-

Validation:

-

NMR: Look for trans-alkene coupling (

Hz) at -

Yield: Expected 60-75%.

-

Protocol 2: MIC Determination (Self-Validating System)

Causality: Standard broth microdilution is used. The inclusion of positive (Ciprofloxacin) and solvent controls ensures assay validity.

-

Preparation:

-

Stock solution: Dissolve compound in DMSO (10 mg/mL).

-

Media: Mueller-Hinton Broth (MHB).

-

-

Workflow:

-

Prepare 96-well plates with serial 2-fold dilutions (Range: 512

g/mL to 0.5 -

Inoculate with bacterial suspension (

CFU/mL). -

Control 1 (Sterility): Media only.

-

Control 2 (Growth): Bacteria + Solvent (DMSO < 1%).

-

-

Readout:

-

Incubate at 37°C for 18-24h.

-

Add Resazurin dye (0.015%) for visual confirmation (Blue = No Growth, Pink = Growth).

-

MIC: Lowest concentration preventing color change.

-

Data Summary: Structure-Activity Relationship[1][5][7][8]

The following table synthesizes data trends for N-alkyl imidazole acrylic acids against S. aureus (Gram-positive model).

| Compound Derivative | Alkyl Chain (R) | MIC ( | Mechanism Note |

| Urocanic Acid (Parent) | H | >512 | Poor membrane penetration |

| N-Methyl | >256 | Insufficient lipophilicity | |

| N-Butyl | 64 - 128 | Moderate activity | |

| N-Octyl | 8 - 16 | Optimal amphiphilicity | |

| N-Decyl | 4 - 8 | Peak Activity | |

| N-Dodecyl | 16 - 32 | Aggregation limits free monomer | |

| N-Hexadecyl | >64 | Solubility issues / Steric hindrance |

Data synthesized from general trends in N-alkyl imidazole antimicrobial studies [2, 3].[4]

References

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI Molecules.Link

-

Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.Link

-

Synthesis and antibacterial activities of 1-alkyl-3-methacryloyl (acryloyl) of benzimidazolone derivatives. International Journal of Molecular Sciences.[5]Link[5]

-

Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications.Link

-

Urocanic acid: Properties and Biological Significance. Wikipedia / Primary Literature Summary.Link

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antibacterial activities of 1-alkyl-3-methacryloyl (acryloyl) of benzimidazolone (thione) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1-ethylimidazol-2-yl)prop-2-enoic Acid

This guide provides a comprehensive technical overview of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. Given the absence of a dedicated PubChem entry for this specific molecule, this document synthesizes information from analogous structures and established synthetic methodologies to offer a robust profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Rationale

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules, including the essential amino acid histidine.[1] The imidazole ring can act as a versatile scaffold, participating in hydrogen bonding and coordination with biological targets.[2] The incorporation of an acrylic acid moiety introduces a reactive group that can be further functionalized, making these compounds valuable as building blocks in the synthesis of more complex molecules.[2] This guide will detail a proposed synthetic route, predicted physicochemical properties, and potential biological relevance of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, providing a foundational understanding for its further investigation.

Proposed Synthesis Pathway

The synthesis of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid can be envisioned as a multi-step process, commencing with the formation of the core imidazole structure, followed by functionalization to introduce the acrylic acid side chain. A logical and efficient pathway involves the initial synthesis of 1-ethyl-2-methylimidazole, its subsequent formylation to yield 1-ethylimidazole-2-carboxaldehyde, and a final condensation reaction to produce the target compound.

Synthesis of 1-ethyl-2-methylimidazole

The synthesis of the N-ethylated imidazole core can be achieved through various methods. One common approach involves the reaction of 2-methylimidazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[3][4]

Experimental Protocol: Synthesis of 1-ethyl-2-methylimidazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Base: Add a base, for example, potassium carbonate (1.5 eq), to the solution to act as an acid scavenger.

-

Alkylation: Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-ethyl-2-methylimidazole.[3]

Formylation of 1-ethyl-2-methylimidazole to 1-ethylimidazole-2-carboxaldehyde

The introduction of a formyl group at the C2 position of the imidazole ring is a critical step. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich heterocycles like imidazole.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[7][8]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 eq) to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Addition of Substrate: To this mixture, add 1-ethyl-2-methylimidazole (1.0 eq) dropwise, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-ethylimidazole-2-carboxaldehyde can be purified by column chromatography.[9]

Synthesis of 3-(1-ethylimidazol-2-yl)prop-2-enoic Acid

The final step involves the conversion of the aldehyde to the α,β-unsaturated carboxylic acid. The Knoevenagel condensation is a suitable reaction for this transformation, where the aldehyde reacts with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[10][11]

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask, dissolve 1-ethylimidazole-2-carboxaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine, which acts as both the solvent and catalyst.

-

Catalyst: Add a catalytic amount of piperidine to the mixture.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide and by TLC analysis.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

-

Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(1-ethylimidazol-2-yl)prop-2-enoic acid.[12][13]

Alternative Method: Wittig Reaction

An alternative to the Knoevenagel condensation is the Wittig reaction.[14][15] This would involve the reaction of 1-ethylimidazole-2-carboxaldehyde with a stabilized ylide, such as (carboethoxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester to the carboxylic acid. The Wittig reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene.[14]

dot

Caption: Proposed synthetic workflow for 3-(1-ethylimidazol-2-yl)prop-2-enoic acid.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 3-(1-ethylimidazol-2-yl)prop-2-enoic acid, its physicochemical properties have been predicted using computational models and by comparison with structurally similar compounds. These predicted values are essential for guiding experimental design, particularly in areas such as formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.[16]

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C₈H₁₀N₂O₂ | Based on structure |

| Molecular Weight | 166.18 g/mol | Calculated from formula |

| logP (Octanol/Water) | ~1.5 - 2.0 | Estimation based on similar structures and computational models.[17] |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | Calculated based on functional groups. |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 3 | From the imidazole nitrogens and carbonyl oxygen. |

| pKa | ~4.5 (acidic), ~6.5 (basic) | Estimated for the carboxylic acid and imidazole ring, respectively. |

Potential Biological Activity and Applications

The structural motifs present in 3-(1-ethylimidazol-2-yl)prop-2-enoic acid suggest several potential areas of biological activity. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[18][19] The acrylic acid moiety can participate in Michael additions with biological nucleophiles, which can be a mechanism for covalent inhibition of enzymes.

Potential Therapeutic Areas:

-

Antimicrobial Agents: The imidazole core is a key component of many antifungal and antibacterial drugs.[1]

-

Anti-inflammatory Agents: Some imidazole derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[18]

-

Anticancer Agents: The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors makes them candidates for covalent modification of key proteins in cancer signaling pathways.

dot

Caption: Conceptual diagram of the potential biological relevance of the target molecule.

Safety and Handling

As a novel chemical entity, 3-(1-ethylimidazol-2-yl)prop-2-enoic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. A full safety data sheet (SDS) should be developed once the compound is synthesized and characterized.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 3-(1-ethylimidazol-2-yl)prop-2-enoic acid. By leveraging established synthetic organic chemistry principles and knowledge of related compounds, a viable synthetic pathway has been proposed, and key physicochemical properties have been estimated. The structural features of this molecule suggest promising avenues for investigation in medicinal chemistry. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related novel chemical entities.

References

- Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143.

- TSI Journals. (2023).

- Total Synthesis. (2024). Wittig Reaction Mechanism & Examples.

- RoCo Global. 1-Ethyl-2-methylimidazole, >98%.

- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Wikipedia. Vilsmeier–Haack reaction.

- Benchchem. An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.

- Wikipedia. Doebner–Miller reaction.

- Synthesis, Characterization and Biological Activity of Imidazole Deriv

- Unibrom Corp. Intermediates Imidazole-4-acrylic acid for critical molecular building block.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- ResearchGate. (2025).

- Organic Chemistry Portal. Wittig Reaction.

- Wikipedia.

- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.

- Wikipedia. Wittig reaction.

- Wittig Reaction - Common Conditions.

- Asian Journal of Green Chemistry. (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.

- Google Patents.

- Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.

- Google Patents. WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles.

- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

- MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.

- Sciforum. (2023).

- Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

- International Science Community Association. Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.

- Semantic Scholar.

- NIH. (2021). Synthesis of 2-imidazolones and 2-iminoimidazoles.

- PMC. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.

- Wiley Online Library. (2019).

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.

- ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.

- MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Semantic Scholar. Chapter 2 Review of Literature 2 .

- Slideshare. (2019).

- Organic Reactions. The Wittig Reaction.

- MDPI. (2025). Predicting Properties of Imidazolium-Based Ionic Liquids via Atomistica Online: Machine Learning Models and Web Tools.

- Environmental Benign Synthesis, Characterization and Prediction of Biological activity of some Novel Imidazole Deriv

- Matrix Fine Chemicals. (2E)-3-(1H-IMIDAZOL-5-YL)PROP-2-ENOIC ACID | CAS 3465-72-3.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. China Intermediates Imidazole-4-acrylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimized Knoevenagel Condensation of 1-Ethylimidazole-2-Carboxaldehyde

Topic: Knoevenagel Condensation of 1-Ethylimidazole-2-Carboxaldehyde Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This guide details the protocol for the Knoevenagel condensation of 1-ethylimidazole-2-carboxaldehyde with active methylene compounds. Specifically, it focuses on the synthesis of (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid via the Doebner modification, a critical intermediate for histidine analogs and pharmacological scaffolds. The protocol addresses the specific electronic and steric influence of the 1-ethylimidazole moiety, ensuring high regioselectivity (E-isomer) and yield.

Introduction & Scientific Context

Imidazole-based acrylic acids are privileged scaffolds in drug discovery, serving as precursors to urocanic acid derivatives and histone deacetylase (HDAC) inhibitors. The Knoevenagel condensation of 1-ethylimidazole-2-carboxaldehyde presents unique challenges compared to standard benzaldehydes:

-

Basicity: The N3 nitrogen of the imidazole ring is basic (

). In acidic media, it protonates, potentially deactivating the aldehyde toward nucleophilic attack. In basic media, it remains neutral. -

Sterics: The 1-ethyl group provides mild steric bulk but primarily acts to prevent N1-deprotonation, simplifying the reaction profile compared to unsubstituted imidazoles.

-

Reactivity: The C2-aldehyde is electron-deficient due to the adjacent sp2 nitrogens, making it highly reactive toward soft nucleophiles.

Reaction Scheme

The transformation involves the condensation of the aldehyde (1) with malonic acid (2) in the presence of a weak base to form the

Mechanistic Insight

The reaction proceeds through a classic Knoevenagel mechanism followed by decarboxylation. The choice of pyridine as both solvent and base is critical; it buffers the system, preventing the protonation of the imidazole N3 while facilitating the deprotonation of malonic acid.

Pathway Visualization

Caption: Mechanistic flow of the Doebner modification for imidazole acrylic acid synthesis.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(1-ethyl-1H-imidazol-2-yl)acrylic acid (Doebner Modification)

This is the preferred method for generating the carboxylic acid derivative directly.

Materials:

-

1-Ethylimidazole-2-carboxaldehyde (1.0 equiv)

-

Malonic acid (1.2 - 1.5 equiv)

-

Pyridine (Solvent, anhydrous)

-

Piperidine (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 1-ethylimidazole-2-carboxaldehyde (10 mmol, 1.24 g) in pyridine (5 mL).

-

Addition: Add malonic acid (12 mmol, 1.25 g). The reaction is endothermic; ensure complete dissolution.

-

Catalysis: Add piperidine (0.1 mL).

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours.

-

Checkpoint: Evolution of CO2 gas (bubbling) indicates decarboxylation is proceeding. The reaction is complete when CO2 evolution ceases and TLC shows consumption of the aldehyde.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (30 mL).

-

Crucial Step: Adjust pH to ~4.5–5.0 using concentrated HCl or acetic acid. This is the isoelectric point region where the zwitterionic product precipitates.

-

Note: Do not acidify below pH 3, or the imidazole ring will protonate, forming a soluble hydrochloride salt.

-

-

Isolation: Filter the white/off-white precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

Expected Results:

| Parameter | Specification |

|---|---|

| Yield | 65 – 80% |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | ~200–220°C (Decomposes) [Based on 1-methyl analog data] |

| 1H NMR (DMSO-d6) |

Protocol B: Synthesis of Ethyl 2-cyano-3-(1-ethyl-1H-imidazol-2-yl)acrylate

Used when an ester/nitrile functionalized intermediate is required.

Materials:

-

1-Ethylimidazole-2-carboxaldehyde (1.0 equiv)

-

Ethyl cyanoacetate (1.1 equiv)

-

Ethanol (Solvent)[1]

-

Piperidine (Catalyst, 2-3 drops)

Step-by-Step Procedure:

-

Setup: Dissolve aldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (15 mL).

-

Catalysis: Add 2-3 drops of piperidine.

-

Reaction: Reflux for 1–2 hours. The product often precipitates upon cooling.

-

Workup: Cool to 0°C. Filter the solid. If no precipitate forms, remove solvent in vacuo and recrystallize the residue from ethanol/hexane.

Critical Considerations & Troubleshooting

pH Control is Paramount

Unlike simple aromatic aldehydes, the imidazole ring makes the product amphoteric.

-

Problem: No precipitate upon acidification.

-

Cause: pH is too low (< 3), forming the soluble imidazolium salt.

-

Solution: Back-titrate with dilute NaOH or ammonium hydroxide to pH 5.

Catalyst Selection

-

Piperidine is the standard. If the aldehyde is particularly sensitive or if "oiling out" occurs, L-proline or Ionic Liquids (e.g., [BMIM][BF4]) can be used as greener alternatives, often improving yield by stabilizing the ionic intermediates.

Steric Influence of N-Ethyl

The 1-ethyl group is distal to the reaction center but prevents H-bonding at N1. This actually improves solubility in organic solvents (like dichloromethane) compared to N-unsubstituted imidazoles.

Stability

The aldehyde starting material can oxidize to the carboxylic acid if stored improperly. Ensure the starting material is a clear/pale yellow liquid or low-melting solid. If dark brown, purify via vacuum distillation before use.

References

-

General Knoevenagel Conditions for Imidazoles

-

Doebner Modification Mechanism

-

Imidazole Reactivity & Zoledronic Acid Precursors

- Beilstein J. Org. Chem. 2008, 4, No. 42.

-

Ionic Liquid Catalysis (Green Alternative)

- Aston Publications Explorer: "A Simple and Efficient Procedure for Knoevenagel Reaction Promoted by Imidazolium-based Ionic Liquids."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole [organic-chemistry.org]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]

- 9. tsijournals.com [tsijournals.com]

Application Notes and Protocols for the Utilization of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid as a Polymer Monomer

Introduction: A Monomer with pH-Responsive Potential

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is a functionalized acrylic acid derivative that holds significant promise as a monomer for the synthesis of advanced polymers. The presence of the ethyl-imidazole moiety introduces a pH-responsive character, making the resulting polymers attractive for a range of applications, particularly in the biomedical field. The imidazole ring, with a pKa around 6.0, can be protonated and deprotonated in physiologically relevant pH ranges, leading to changes in polymer solubility, conformation, and interaction with other molecules.[1] This unique feature, combined with the well-established properties of poly(acrylic acid) platforms, opens up possibilities for creating "smart" materials for drug delivery, gene therapy, and biosensing.[2][3][4][5][6]

This guide provides a comprehensive overview of the synthesis of the monomer, its polymerization via free-radical methods, and the characterization of the resulting polymer. The protocols are designed to be robust and reproducible, with an emphasis on the underlying scientific principles to aid researchers in adapting these methods to their specific needs.

Part 1: Monomer Synthesis and Characterization

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is most effectively achieved through a two-step process, beginning with the formylation of 1-ethyl-1H-imidazole, followed by a Knoevenagel-Doebner condensation with malonic acid.

Step 1: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

The introduction of a formyl group at the C2 position of the imidazole ring is a critical first step. This can be achieved by adapting established methods for the formylation of imidazole derivatives.[7][8]

Caption: Workflow for the synthesis of the aldehyde intermediate.

Protocol 1: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethyl-1H-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for an additional 1 hour at this temperature.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-ethyl-1H-imidazole-2-carbaldehyde as a solid.

Table 1: Typical Reaction Parameters for Aldehyde Synthesis

| Parameter | Value | Reference/Justification |

| Starting Material | 1-ethyl-1H-imidazole | Commercially available.[6] |

| Lithiating Agent | n-Butyllithium | Standard reagent for deprotonation of the C2 position of imidazoles. |

| Formylating Agent | N,N-Dimethylformamide (DMF) | Common and effective electrophile for formylation.[8] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for organolithium reactions. |

| Temperature | -78 °C to room temperature | Low temperature is crucial for the stability of the lithiated intermediate. |

| Typical Yield | 60-75% | Estimated based on similar formylation reactions of imidazoles.[7] |

Step 2: Knoevenagel-Doebner Condensation